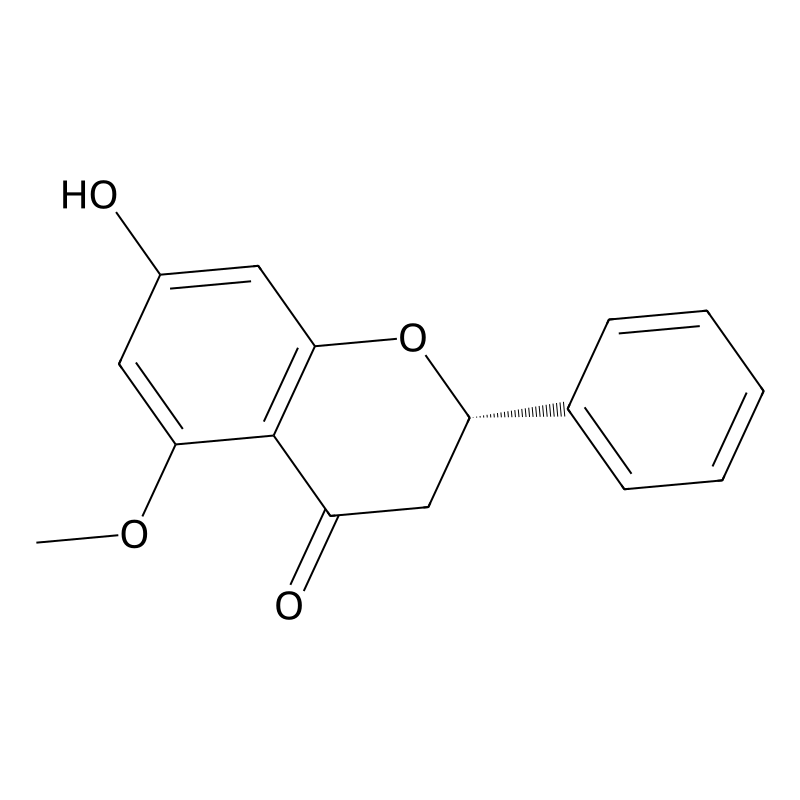

Alpinetin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Alpinetin (CAS 1090-65-9) is a naturally occurring 5-O-methylated flavanone, structurally distinct from its open-chain chalcone isomer, cardamonin, and its unmethylated analog, pinocembrin [1]. As a highly purified reference material, alpinetin is characterized by its cyclized C-ring and rare 5-methoxy substitution on the A-ring, features that dictate its lipophilicity, thermodynamic stability, and specific protein-binding kinetics[2]. In procurement contexts, it serves as a critical analytical standard for botanical extract quality control and as a stable flavanone scaffold for pharmacological screening, where it avoids the spontaneous isomerization and dimerization issues commonly associated with chalcone precursors[1].

Research Fit

References

- [1] Peng, B., et al. 'De novo biosynthesis of alpinetin enhanced by directed evolution of 5-O-methyltransferase.' bioRxiv (2025).

- [2] Zhu, Q., et al. 'Interconversion and Acrolein-Trapping Capacity of Cardamonin/Alpinetin and Their Metabolites In Vitro and In Vivo.' Journal of Agricultural and Food Chemistry 69.39 (2021): 11621-11631.

Substituting alpinetin with its chalcone isomer (cardamonin) or unmethylated analogs (pinocembrin) critically compromises assay reproducibility and formulation stability. Cardamonin undergoes pH-dependent degradation and forms dimers in aqueous media, leading to unpredictable bioavailability and shifting baselines in in vitro assays[1]. Furthermore, the absence of the 5-methoxy group in pinocembrin fundamentally alters target binding distances and metabolic clearance rates. Procurement of exact alpinetin is therefore mandatory for researchers requiring a stable, non-interconverting flavanone scaffold with precise spatial coordination for protein binding or cardiovascular reactivity models [2].

Substitution Risk

References

- [1] Al-Zoubi, M. S., et al. 'Cardamonin as a potential anticancer agent: Preclinical insights and clinical implications.' World Journal of Gastroenterology 31.43 (2025).

- [2] He, W., et al. 'Comparison of the characterization on binding of alpinetin and cardamonin to lysozyme by spectroscopic methods.' International Journal of Biological Macromolecules 39.4-5 (2006): 165-173.

Aqueous Stability: Flavanone vs. Chalcone Dimerization

Cardamonin exhibits poor water solubility due to its tendency to form dimers in aqueous media and undergoes significant pH-dependent degradation (up to 20% in basic conditions)[1]. In contrast, the cyclized flavanone isomer, alpinetin, demonstrates superior structural stability and can be effectively complexed with hydroxypropyl-β-cyclodextrin (HPβCD) to quantitatively enhance its water solubility and stability for aqueous assay environments [2].

| Evidence Dimension | Aqueous stability and formulation potential |

| Target Compound Data | Alpinetin forms stable, highly soluble inclusion complexes with HPβCD without spontaneous ring-opening. |

| Comparator Or Baseline | Cardamonin (chalcone isomer) undergoes 10-20% pH-dependent degradation and aqueous dimerization. |

| Quantified Difference | Alpinetin completely avoids the pH-dependent degradation seen in cardamonin and remains a monomer in solution. |

| Conditions | Aqueous buffer and cyclodextrin complexation models. |

Purchasing alpinetin directly prevents unpredictable chalcone-flavanone interconversion and dimerization during aqueous in vitro assays.

Protein Binding Spatial Coordination

The cyclization of the C-ring in alpinetin fundamentally alters its interaction with target proteins compared to its open-chain isomer. Fluorescence quenching and energy transfer studies demonstrate that alpinetin binds to lysozyme with a binding distance of 4.04 nm [1]. In direct comparison, cardamonin binds at a significantly greater distance of 5.90 nm, indicating that the structural rigidity of the flavanone scaffold dictates tighter spatial coordination[1].

| Evidence Dimension | Protein binding distance (energy transfer efficiency) |

| Target Compound Data | Alpinetin-lysozyme binding distance = 4.04 nm |

| Comparator Or Baseline | Cardamonin-lysozyme binding distance = 5.90 nm |

| Quantified Difference | 1.86 nm closer binding proximity for alpinetin. |

| Conditions | Fluorescence quenching and UV-absorption spectroscopy with lysozyme. |

Substituting alpinetin with cardamonin in target-binding assays invalidates spatial and thermodynamic interaction data.

Vasorelaxant Potency Comparison

The structural transition from a chalcone to a flavanone significantly impacts vascular reactivity. In isolated coronary artery models, flavanones such as alpinetin exhibit markedly more potent vasorelaxant effects compared to chalcones like cardamonin [1]. The presence of the closed C-ring and the specific 5-methoxy substitution on the A-ring are critical determinants for lowering the EC50 in vasodilation assays [1].

| Evidence Dimension | Vasorelaxant potency |

| Target Compound Data | Alpinetin (flavanone) exhibits potent vasodilation. |

| Comparator Or Baseline | Cardamonin (chalcone) shows significantly weaker vasorelaxant effects. |

| Quantified Difference | Flavanones demonstrate consistently lower EC50 values for vasorelaxation than their chalcone isomers. |

| Conditions | Isolated coronary artery reactivity assays. |

Researchers screening for smooth muscle or cardiovascular reactivity must select the flavanone scaffold (alpinetin) to achieve baseline pharmacological potency.

5-O-Methylation Enzyme Specificity

Alpinetin is distinguished from common flavanones by its rare 5-O-methylation. In de novo biosynthesis models using engineered E. coli, converting the unmethylated precursor pinocembrin into alpinetin requires a highly specific, directed-evolution 5-O-methyltransferase (StrAOMT triple mutant)[1]. This engineered enzyme increases alpinetin production 81-fold compared to the wild-type enzyme, highlighting the high energetic and enzymatic barrier to achieving the 5-methoxy modification [1].

| Evidence Dimension | Enzymatic conversion efficiency |

| Target Compound Data | 81-fold increase in alpinetin production using mutant StrAOMT. |

| Comparator Or Baseline | Wild-type StrAOMT acting on pinocembrin. |

| Quantified Difference | 81-fold enhancement in specific 5-O-methylation activity. |

| Conditions | In vitro enzymatic assay and engineered E. coli fermentation. |

The 5-methoxy group is biosynthetically demanding; buyers cannot substitute unmethylated pinocembrin if the specific lipophilicity and receptor binding of the 5-O-methyl moiety are required.

Botanical Extract Standardization

Due to its distinct retention time and stable flavanone structure, alpinetin is the mandatory reference standard for the quality control and chromatographic fingerprinting of Alpinia katsumadai extracts, where it must be distinguished from pinocembrin and cardamonin [1].

Aqueous Pharmacological Screening

Because it avoids the dimerization and pH-dependent degradation characteristic of chalcones, alpinetin is the preferred scaffold for high-throughput in vitro screening, particularly when formulated with cyclodextrins for uniform bioavailability [1].

Protein-Ligand Interaction Modeling

Given its precise 4.04 nm binding distance to model proteins like lysozyme, alpinetin is an ideal rigid flavanone probe for structural biology and computational docking studies investigating flavonoid-protein spatial coordination [2].

Cardiovascular and Smooth Muscle Assays

As a potent vasorelaxant, alpinetin is specifically selected over open-chain chalcones in isolated tissue models to establish accurate EC50 baselines for flavonoid-induced vasodilation[3].

Application Fit Matrix

References

- [1] Peng, B., et al. 'De novo biosynthesis of alpinetin enhanced by directed evolution of 5-O-methyltransferase.' bioRxiv (2025).

- [2] He, W., et al. 'Comparison of the characterization on binding of alpinetin and cardamonin to lysozyme by spectroscopic methods.' International Journal of Biological Macromolecules 39.4-5 (2006): 165-173.

- [3] Boesenbergia rotunda research group. 'Vasorelaxant Effect of Boesenbergia rotunda and Its Active Ingredients on an Isolated Coronary Artery.' Plants 9.12 (2020): 1688.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Use Classification

Explore Compound Types